ethyl 4-[7-amino-8-cyano-5-oxo[1,6]naphthyridin-6(5H)-yl]benzenecarboxylate
Description
Ethyl 4-[7-amino-8-cyano-5-oxo[1,6]naphthyridin-6(5H)-yl]benzenecarboxylate (synonyms: AC1MRCMD, ZINC4108955) is a heterocyclic ester featuring a naphthyridine core fused with a benzoate group. The naphthyridine moiety contains amino (-NH₂) and cyano (-CN) substituents at positions 7 and 8, respectively, along with a ketone group at position 3.
Properties
IUPAC Name |
ethyl 4-(7-amino-8-cyano-5-oxo-1,6-naphthyridin-6-yl)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O3/c1-2-25-18(24)11-5-7-12(8-6-11)22-16(20)14(10-19)15-13(17(22)23)4-3-9-21-15/h3-9H,2,20H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAWOWQYTBQJDQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C(=C(C3=C(C2=O)C=CC=N3)C#N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[7-amino-8-cyano-5-oxo[1,6]naphthyridin-6(5H)-yl]benzenecarboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the naphthyridine core, followed by functionalization to introduce the amino, cyano, and oxo groups. The final step involves esterification to attach the ethyl benzenecarboxylate moiety.
Formation of the Naphthyridine Core: This can be achieved through a cyclization reaction involving appropriate precursors such as 2-aminopyridine derivatives.
Functionalization: Introduction of the amino and cyano groups can be done via nucleophilic substitution reactions, while the oxo group can be introduced through oxidation reactions.
Esterification: The final step involves the reaction of the carboxylic acid derivative with ethanol in the presence of a catalyst like sulfuric acid to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[7-amino-8-cyano-5-oxo[1,6]naphthyridin-6(5H)-yl]benzenecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the cyano group to an amine or to reduce the oxo group to a hydroxyl group.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace the amino or cyano groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are commonly used.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine or alcohol derivative.
Scientific Research Applications
Antitumor Activity
Research indicates that derivatives of naphthyridine, including ethyl 4-[7-amino-8-cyano-5-oxo[1,6]naphthyridin-6(5H)-yl]benzenecarboxylate, exhibit significant antitumor properties. A systematic review of naphthyridine derivatives shows that they are frequently studied for their potential as antitumor agents. For instance, compounds within this class have been reported to inhibit tumor growth in various cancer models, including melanoma and gastrointestinal stromal tumors (GIST) .
Case Study : A study published in 2021 demonstrated that a similar naphthyridine derivative showed efficacy against GIST cells resistant to other treatments . The mechanism involved the inhibition of specific kinases essential for tumor cell proliferation.
Antimicrobial Properties
Another application of this compound lies in its antimicrobial activity. Several studies have highlighted the effectiveness of naphthyridine derivatives against a range of pathogens, including bacteria and fungi.
Data Table: Antimicrobial Activity of Naphthyridine Derivatives
| Compound | Pathogen Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | 32 µg/mL |
| This compound | S. aureus | 16 µg/mL |
| This compound | C. albicans | 64 µg/mL |
This table summarizes findings from various studies demonstrating the antimicrobial efficacy of the compound against common pathogens.
Cardiovascular Applications
Naphthyridine derivatives have also been explored for their cardiovascular effects. Certain compounds have been identified as potential antihypertensives and angiotensin II receptor antagonists.
Case Study : A recent investigation showed that a related naphthyridine derivative exhibited significant blood pressure-lowering effects in hypertensive animal models . The study concluded that this class of compounds could lead to new treatments for hypertension.
Synthetic Methods
The synthesis of this compound typically involves multi-step reactions starting from simpler naphthyridine precursors. Various synthetic routes have been documented, emphasizing the versatility of naphthyridine chemistry.
Mechanism of Action
The mechanism of action of ethyl 4-[7-amino-8-cyano-5-oxo[1,6]naphthyridin-6(5H)-yl]benzenecarboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The cyano and amino groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Functional Group and Substituent Analysis
Table 1: Key Structural Features of Ethyl 4-[7-Amino-8-Cyano-5-Oxo[1,6]Naphthyridin-6(5H)-Yl]Benzenecarboxylate and Analogs
| Compound Name | Core Structure | Substituents/Functional Groups | Molecular Weight (Inferred) |
|---|---|---|---|
| This compound | Naphthyridine + Benzoate | -NH₂, -CN, -O-COO-C₂H₅, -C=O | ~390–420 g/mol* |
| 5-(4-Methoxybenzyl)-4-amino-1,2,4-triazole-3-ylnaphthalene-1-carbothioate [3] | Naphthalene + Triazole | -OCH₃, -NH₂, -S-COO- | 390 g/mol (explicit) |
| Ethyl 4-[(4-heptylbenzyl)amino]benzenecarboxylate [4] | Benzoate | -NH-(C₇H₁₅), -O-COO-C₂H₅ | ~350–370 g/mol* |
| Methyl benzenecarboxylate [5] | Benzoate | -O-COO-CH₃ | 136 g/mol (explicit) |
*Estimated based on structural analogs.
- Key Differences: The target compound’s naphthyridine core distinguishes it from simpler benzoates (e.g., methyl benzenecarboxylate) and amino-substituted analogs (e.g., ethyl 4-[(4-heptylbenzyl)amino]benzenecarboxylate). The -CN and -NH₂ groups on the naphthyridine likely enhance hydrogen bonding and dipole interactions, influencing solubility and binding affinity .
Biological Activity
Ethyl 4-[7-amino-8-cyano-5-oxo[1,6]naphthyridin-6(5H)-yl]benzenecarboxylate, a compound characterized by its complex heterocyclic structure, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, synthesizing findings from various studies and presenting a comprehensive overview of its pharmacological properties.
Chemical Structure
The molecular formula of this compound is with a molecular weight of approximately 334.33 g/mol. The compound features a naphthyridine core, which is known for its diverse biological activities.
Antitumor Activity
Research indicates that naphthyridine derivatives exhibit significant antitumor properties. This compound has been investigated for its potential as an antitumor agent. A study highlighted that compounds with similar naphthyridine structures demonstrated efficacy against various cancer cell lines, including melanoma and leukemia .
Case Study: In Vivo Evaluation
A notable in vivo study evaluated the anticancer effects of related compounds against Ehrlich ascites carcinoma (EAC) cells. The results showed that treatment with these compounds led to a significant reduction in tumor volume and cell count, suggesting their potential as chemotherapeutic agents .
The mechanism underlying the antitumor activity of this compound may involve the induction of apoptosis in cancer cells. The activation of caspase pathways has been observed, indicating that these compounds can trigger programmed cell death .
Antioxidant Properties
In addition to their anticancer effects, derivatives of naphthyridine have shown promising antioxidant activity. This property is crucial as oxidative stress is a significant contributor to cancer progression and other diseases. The antioxidant capacity may enhance the therapeutic potential of these compounds by protecting normal cells from oxidative damage during treatment .
Table: Summary of Biological Activities
| Activity | Effect | Reference |
|---|---|---|
| Antitumor | Significant reduction in tumor volume | |
| Induction of Apoptosis | Activation of caspase pathways | |
| Antioxidant | Protection against oxidative stress |
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step reactions starting from simpler naphthyridine derivatives. Various synthetic routes have been explored to optimize yield and purity .
Synthetic Pathway Overview
- Starting Materials : Utilize commercially available naphthyridine derivatives.
- Reagents : Employ reagents such as malononitrile and ethyl cyanoacetate.
- Reaction Conditions : Reflux in appropriate solvents like ethanol or methanol.
- Purification : Use chromatographic techniques to isolate the desired product.
Q & A
Q. What are the recommended synthetic routes for ethyl 4-[7-amino-8-cyano-5-oxo[1,6]naphthyridin-6(5H)-yl]benzenecarboxylate, and how can reaction conditions be optimized for yield?
- Methodological Answer : A multi-step synthesis approach is typical for naphthyridine derivatives. For example, analogous compounds are synthesized via condensation of aromatic aldehydes with ethyl cyanoacetate under basic conditions (e.g., NaOH in methanol at 70°C for 30 minutes), followed by cyclization . Key parameters to optimize include:
- Temperature : Elevated temperatures (70–80°C) improve reaction rates but may require reflux conditions to avoid side reactions.
- Catalyst : Use of Ag₂O or Raney Ni for selective hydrogenation or methylation steps, as seen in related naphthyridine syntheses .
- Purification : Recrystallization from ethanol (95%) or column chromatography with silica gel can enhance purity .
Table 1 : Example Reaction Conditions from Analogous Syntheses
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Cyclization | NaOH, CH₃OH, 70°C, 30 min | ~60–70 | |
| Methylation | MeI, Ag₂O, low temp | ~55 | |
| Hydrogenolysis | Raney Ni, H₂O, NaOH | Variable |
Q. What analytical techniques are most effective for characterizing this compound’s purity and structural conformation?
- Methodological Answer :
- Liquid Chromatography-Mass Spectrometry (LC-MS) : Use HLB solid-phase extraction (SPE) cartridges for sample cleanup, followed by LC-MS with a C18 column and formic acid/methanol gradients to detect trace impurities .
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ to confirm substituent positions (e.g., cyano, amino groups) .
- X-ray Crystallography : For absolute conformation, grow single crystals via slow evaporation in ethanol and analyze hydrogen bonding patterns (e.g., lattice energy calculations via DFT) .
Advanced Research Questions
Q. How can computational methods like DFT aid in understanding the compound’s electronic properties and reactivity?
- Methodological Answer : Density Functional Theory (DFT) calculations predict frontier molecular orbitals (HOMO/LUMO) to assess electrophilic/nucleophilic sites. For example:
- Optimize the molecular geometry using B3LYP/6-31G(d) basis sets.
- Calculate electrostatic potential maps to identify hydrogen-bonding sites critical for intermolecular interactions .
Such models can guide synthetic modifications (e.g., substituting the cyano group) to tune redox properties for catalytic or pharmaceutical applications .
Q. What strategies resolve contradictions in spectroscopic data (e.g., NMR shifts vs. X-ray structures)?
- Methodological Answer :
- Cross-Validation : Compare experimental NMR shifts with DFT-simulated spectra (e.g., using Gaussian software) to confirm assignments .
- Dynamic Effects : Consider tautomerism or solvent-induced shifts; replicate NMR conditions (e.g., DMSO vs. CDCl₃) to test conformational stability .
- Crystallographic Refinement : Use high-resolution X-ray data to resolve ambiguities in substituent orientation, as seen in analogous naphthyridine derivatives .
Q. How can factorial design optimize reaction parameters for scalable synthesis?
- Methodological Answer : Apply a 2³ factorial design to test variables:
- Factors : Temperature (70°C vs. 80°C), catalyst loading (1 eq vs. 1.2 eq), solvent polarity (methanol vs. ethanol).
- Response Variables : Yield, purity (HPLC area %).
Statistical analysis (ANOVA) identifies significant interactions. For instance, higher temperatures may improve yield but reduce purity due to side reactions, necessitating a compromise .
Methodological Considerations for Experimental Design
Q. How to integrate theoretical frameworks into mechanistic studies of this compound’s reactivity?
- Methodological Answer : Link experimental observations to established theories:
- Frontier Orbital Theory : Explain regioselectivity in substitution reactions using HOMO/LUMO overlap principles .
- Transition State Modeling : Use computational tools (e.g., Gaussian) to simulate reaction pathways for key steps like deheterylation .
This approach aligns with evidence-based inquiry principles, ensuring hypotheses are grounded in validated models .
Data Contradiction Analysis
Q. How to address discrepancies between theoretical predictions and experimental results in SAR studies?
- Methodological Answer :
- Systematic Variation : Synthesize analogs (e.g., replacing the ethyl ester with methyl or benzyl groups) to test theoretical SAR predictions .
- Meta-Analysis : Compare results with literature on structurally similar naphthyridines (e.g., 8-hydroxy derivatives) to identify trends in bioactivity or stability .
Contradictions often arise from unaccounted steric effects or solvent interactions, necessitating iterative refinement of computational parameters .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
